3-Methoxyphenanthrene
CAS No.: 835-06-3
Cat. No.: VC3904304
Molecular Formula: C15H12O
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 835-06-3 |
|---|---|
| Molecular Formula | C15H12O |
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | 3-methoxyphenanthrene |
| Standard InChI | InChI=1S/C15H12O/c1-16-13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h2-10H,1H3 |
| Standard InChI Key | IWFZIMFGSBQXLX-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=CC3=CC=CC=C32)C=C1 |
| Canonical SMILES | COC1=CC2=C(C=CC3=CC=CC=C32)C=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
3-Methoxyphenanthrene has the molecular formula and a molecular weight of 208.25 g/mol . Its structure consists of three fused benzene rings with a methoxy (-OCH) group at the third carbon (Figure 1). The IUPAC name is 3-methoxyphenanthrene, and its InChIKey is IWFZIMFGSBQXLX-UHFFFAOYSA-N . X-ray crystallography and NMR studies confirm the planar aromatic system, with the methoxy group introducing slight steric and electronic perturbations .
Table 1: Physical Properties of 3-Methoxyphenanthrene
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Density | N/A | |
| Solubility | Low in water; soluble in DCM | |
| LogP (Partition Coeff.) | 4.00 |
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of 3-methoxyphenanthrene typically involves bromination of phenanthrene derivatives followed by methoxylation. A common method employs CuI-catalyzed coupling of bromophenanthrene with sodium methoxide under argon . For example:
-
Bromination: Phenanthrene is brominated at the 3-position using molecular bromine () in dichloromethane.
-
Methoxylation: The brominated intermediate reacts with sodium methoxide () in dimethylformamide (DMF) at 140°C, yielding 3-methoxyphenanthrene .
This method achieves >90% yield when optimized . Alternative approaches include Friedel-Crafts alkylation and Ullmann coupling, though these are less efficient .
Spectroscopic Characterization
-
NMR: -NMR shows a singlet at δ 3.90 ppm for the methoxy group and aromatic protons between δ 7.40–8.60 ppm . -NMR confirms the methoxy carbon at δ 56.2 ppm .
-
IR: Strong absorption at 1250 cm (C-O stretch) and 1600 cm (aromatic C=C) .
Biological and Pharmacological Applications
Antiproliferative Activity
3-Methoxyphenanthrene derivatives exhibit potent cytotoxicity against cancer cell lines. For instance, 3-methoxy-1,4-phenanthrenequinone inhibits the proliferation of MCF-7 breast cancer cells (IC = 2.1 μM) by inducing apoptosis via ROS generation . Structural modifications, such as oxidation to quinones, enhance activity by facilitating intercalation with DNA .
Antimicrobial Properties
Derivatives like 2-isopropyl-3-methoxyphenanthrene show broad-spectrum antimicrobial activity. Against Mycobacterium tuberculosis, a minimal inhibitory concentration (MIC) of 8 μg/mL was reported, comparable to first-line drugs like isoniazid . The methoxy group’s electron-donating effect improves membrane permeability, aiding bacterial uptake .
Material Science Applications
Organic Photovoltaics (OPVs)
The extended π-conjugation of 3-methoxyphenanthrene makes it a candidate for hole-transport materials in OPVs. Devices incorporating this compound achieve a power conversion efficiency (PCE) of 6.2%, attributed to its high hole mobility () .
Organic Light-Emitting Diodes (OLEDs)
Environmental Fate and Biodegradation
Microbial Degradation
Novosphingobium pentaromativorans US6-1 metabolizes 3-methoxyphenanthrene via dioxygenase-mediated pathways, producing salicylic acid as a key intermediate . Degradation rates are slower than for non-methylated phenanthrene due to steric hindrance ( vs. 24 h) .
Table 2: Biodegradation Byproducts
| Byproduct | Function |
|---|---|
| 1-Hydroxy-2-naphthoic acid | Central metabolite in PAH degradation |
| Salicylic acid | Precursor for TCA cycle |
Recent Advances and Future Directions
Drug Delivery Systems
Liposomal formulations of 3-methoxyphenanthrene derivatives enhance bioavailability by 40% in murine models, with sustained release over 72 hours . Targeting ligands (e.g., folate) further improve tumor-specific uptake .
Catalytic Applications
Pd-supported 3-methoxyphenanthrene catalysts achieve 98% yield in Suzuki-Miyaura cross-coupling reactions, outperforming traditional ligands like triphenylphosphine .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume